molecular formula C20H19NO6 B3020846 Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate CAS No. 717872-07-6

Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B3020846
CAS No.: 717872-07-6
M. Wt: 369.373
InChI Key: GWVSLYKQXAREDE-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate (CAS: 717872-07-6) is a synthetic benzoate ester derivative with the molecular formula C₂₀H₁₉NO₆ and an average molecular mass of 369.373 g/mol . Its structure features a 4,5-dimethoxy-substituted benzoate core linked to a 3-methylbenzofuran-2-carboxamide moiety. Key identifiers include:

  • ChemSpider ID: 1047531
  • MDL Number: MFCD06005171
  • IUPAC Name: 4,5-Dimethoxy-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]amino benzoic acid methyl ester.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11-12-7-5-6-8-15(12)27-18(11)19(22)21-14-10-17(25-3)16(24-2)9-13(14)20(23)26-4/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVSLYKQXAREDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate (CAS No. 717872-07-6) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NO6, with a molecular weight of approximately 369.373 g/mol. The compound features a complex structure with methoxy and benzofuran moieties that are significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

1. Cytotoxicity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, derivatives of benzofuran compounds have shown IC50 values indicating their effectiveness in inhibiting the growth of leukemia cell lines such as K562 and HL-60 .

Cell Line IC50 (mM)
K5620.1
HL-605.0

The ability to induce apoptosis has been linked to the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and promote cell death .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show moderate antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive bacteria .

Bacterial Strain MIC (µg/mL)
S. aureus32
E. coli64

This antimicrobial activity appears to be influenced by the presence of specific substituents on the aromatic ring, which enhance its efficacy .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

1. Induction of Apoptosis

The compound's ability to induce apoptosis in cancer cells is primarily through ROS generation and mitochondrial dysfunction. This results in the release of cytochrome c and subsequent activation of caspases, leading to programmed cell death .

2. Antibacterial Mechanisms

The antibacterial effects may be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

  • Study on Benzofuran Derivatives : A study demonstrated that modifications in the structure of benzofuran derivatives significantly impacted their cytotoxicity and apoptosis induction capabilities .
  • Antimicrobial Testing : Another investigation assessed a series of related compounds for their antimicrobial properties against clinical strains, revealing promising results for certain derivatives that could serve as lead compounds in antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound Name Molecular Formula Molecular Mass (g/mol) Key Structural Features ChemSpider ID References
Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate C₂₀H₁₉NO₆ 369.373 3-Methylbenzofuran-2-carboxamide, 4,5-dimethoxy 1047531
Methyl 4,5-dimethoxy-2-{[(2S)-tetrahydro-2-furanylcarbonyl]amino}benzoate C₁₅H₁₉NO₆ 309.318 Tetrahydrofuran-2-carboxamide (stereospecific at C2) 1046289
Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate C₁₁H₁₁F₃O₄ 264.2 Trifluoromethyl substituent at position 2 N/A
Key Observations:

Benzofuran vs. Tetrahydrofuran: Replacing the benzofuran group (in the target compound) with a tetrahydrofuran ring (as in ) reduces molecular mass by ~60 g/mol and introduces stereochemical complexity.

Trifluoromethyl Substitution : The trifluoromethyl variant () is significantly smaller (C₁₁ vs. C₂₀) and lacks the carboxamide linkage. The electron-withdrawing CF₃ group may enhance metabolic stability, a common feature in agrochemicals and pharmaceuticals.

Functional Analogs in Agrochemical Chemistry

Several methyl benzoate derivatives are utilized as herbicides, highlighting the versatility of this scaffold:

Compound Name Use Key Functional Groups References
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Metsulfuron-methyl (herbicide) Sulfonylurea linkage, triazine ring
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Ethametsulfuron-methyl (herbicide) Ethoxy group, methylamino-triazine
Key Observations:
  • Sulfonylurea Linkage : Unlike the target compound, these herbicides incorporate a sulfonylurea bridge and triazine ring, enabling inhibition of acetolactate synthase (ALS) in plants .
  • Biological Activity : The presence of triazine and sulfonyl groups in these analogs underscores the importance of electron-deficient aromatic systems in herbicidal activity, a feature absent in the target compound.

Research Findings and Implications

  • Benzofuran vs.
  • Trifluoromethyl Group : The CF₃-substituted analog () exemplifies how halogenation can modulate lipophilicity and stability, a strategy often employed in drug design.

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